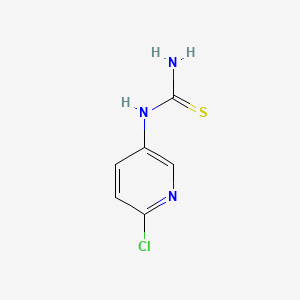

(6-Chloropyridin-3-yl)thiourea

描述

Structure

3D Structure

属性

IUPAC Name |

(6-chloropyridin-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRFXLAUHMUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677636 | |

| Record name | N-(6-Chloropyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125117-97-7 | |

| Record name | N-(6-Chloropyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Thiourea Derivatives in Pharmaceutical Chemistry

Thiourea (B124793), an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by a sulfur atom, and its derivatives are of considerable importance in medicinal chemistry. mdpi.comresearchgate.net The thiourea moiety, with its thione and two amino groups, can form a variety of non-covalent bonds and act as a versatile building block in the synthesis of heterocyclic compounds. biointerfaceresearch.comdergipark.org.tr This chemical versatility translates into a broad spectrum of biological activities.

Thiourea derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant agents. mdpi.comresearchgate.netmdpi.com Their ability to interact with various biological targets, such as enzymes and cellular receptors, underpins their diverse pharmacological profiles. biointerfaceresearch.com For instance, some thiourea derivatives have shown potential as inhibitors of enzymes like carbonic anhydrase and kinases, which are implicated in various diseases. biointerfaceresearch.comnih.gov The structural modifications of the thiourea scaffold are a key strategy in drug design to enhance bioactivity, selectivity, and pharmacokinetic properties. biointerfaceresearch.com

Strategic Importance of the Pyridine Core in Drug Discovery

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, featured in a significant number of FDA-approved pharmaceuticals. nih.govrsc.org Its prevalence is due to a combination of favorable properties that it imparts to a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like proteins and enzymes. pharmablock.com

The pyridine core is an isostere of benzene (B151609) and its incorporation into a drug candidate can influence key pharmacological parameters such as metabolic stability, permeability, and protein binding. rsc.orgresearchgate.net Pyridine-containing drugs have demonstrated efficacy across a wide range of therapeutic areas, including infectious diseases, cancer, and neurological disorders. nih.gov The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a compound's properties to optimize its therapeutic potential. nih.gov This has led to the development of numerous drugs containing the pyridine moiety, such as the anticancer agent Abiraterone, the anti-tuberculosis drug Isoniazid, and the anti-inflammatory drug Piroxicam. nih.gov

Historical Context and Initial Investigations of 6 Chloropyridin 3 Yl Thiourea Research

Established Synthetic Pathways to this compound

The formation of the thiourea moiety attached to the 6-chloropyridin-3-yl scaffold can be achieved through several established synthetic strategies. These methods primarily involve the reaction of the key intermediate, 6-chloropyridin-3-amine, with a thiocarbonylating agent.

Amination Reactions in Thiourea Synthesis

A primary and widely utilized method for the synthesis of substituted thioureas, including this compound, is the reaction of an amine with an isothiocyanate. In this context, the amination involves the nucleophilic attack of the amino group of 6-chloropyridin-3-amine on the electrophilic carbon atom of a suitable isothiocyanate.

A documented example involves the synthesis of N-acyl thiourea derivatives. In this process, an acid chloride is first condensed with ammonium (B1175870) thiocyanate (B1210189) in anhydrous acetone (B3395972) to generate an isothiocyanate in situ. This is followed by the addition of a primary amine, such as a heterocyclic amine, which reacts with the isothiocyanate to form the corresponding N-acyl thiourea. mdpi.com A similar strategy can be employed for the synthesis of this compound derivatives. For instance, the synthesis of 2-((4-Ethylphenoxy)methyl)-N-((6-chloropyridin-3-yl)carbamothioyl)benzamide has been reported, demonstrating the viability of this approach. nih.gov The general reaction involves refluxing the mixture for several hours to ensure complete reaction. mdpi.comnih.gov

This method is advantageous due to the commercial availability of a wide range of isothiocyanates and the generally high yields of the resulting thiourea derivatives. The reaction mechanism proceeds through a nucleophilic addition of the amine to the isothiocyanate, a process that is often straightforward and efficient. mdpi.commdpi.com

Utilization of Di-tert-butyl-dicarbonate in Thiourea Formation

Di-tert-butyl-dicarbonate (Boc₂O) is a versatile reagent in organic synthesis, primarily known for its role as a protecting group for amines. wikipedia.org In the context of thiourea synthesis, its application is often indirect but crucial. One of its key roles is in the preparation of isothiocyanates, which are immediate precursors to thioureas. Alkyl and aryl amines can be smoothly converted to their corresponding isothiocyanates using Boc₂O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dk This method is valued for its mild conditions and the volatile nature of its byproducts, which simplifies the work-up process. kiku.dk

Furthermore, Boc₂O is used as a protecting agent for amino groups, which can be a critical step in a multi-step synthesis. For example, in the synthesis of substituted thiocarbamide derivatives, 3-chloroaniline (B41212) has been protected with a Boc group before subsequent reactions. gsconlinepress.com This strategy prevents unwanted side reactions at the amino group while other parts of the molecule are being modified. After the desired transformations, the Boc group can be readily removed under moderately acidic conditions. wikipedia.org This protective group strategy is applicable to the synthesis of this compound, particularly when modifications to other parts of the molecule are required before the introduction of the thiourea moiety.

Solvent and Catalyst Optimization in Primary Synthesis

The efficiency and outcome of thiourea synthesis are significantly influenced by the choice of solvents and catalysts. The selection of an appropriate solvent is critical as it needs to dissolve the reactants and facilitate the reaction. Common solvents for the synthesis of thiourea derivatives from isothiocyanates include polar aprotic solvents like acetone and dimethylformamide (DMF), as well as alcohols such as methanol (B129727) and ethanol (B145695). kiku.dkgoogle.com For instance, the synthesis of N-acyl thiourea derivatives is often carried out in anhydrous acetone. mdpi.comnih.gov

Catalysts are frequently employed to enhance the reaction rate and yield. In the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate, catalysts such as DMAP and DABCO have been shown to be effective. kiku.dk For the direct conversion of carbamates to ureas (a related reaction), aluminum amide complexes have been utilized. researchgate.net In some cases, particularly in industrial applications, reactions are conducted at elevated temperatures to accelerate the process. The optimization of these parameters—solvent, catalyst, and temperature—is crucial for developing efficient, scalable, and cost-effective synthetic protocols for this compound.

Synthesis of Key Intermediates

The availability and purity of the starting materials are paramount for the successful synthesis of the target compound. The primary precursor for this compound is 6-chloropyridin-3-amine.

Preparation of 6-Chloropyridin-3-amine Precursors

Several synthetic routes to 6-chloropyridin-3-amine have been reported. A common starting material is 2,6-dichloropyridine. Through a sequence of nitration, amination, and another nitration, 2-amino-3,5-dinitro-6-chloropyridine can be obtained, which can then be further modified. sioc-journal.cn

Another approach involves the amination of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water in a suitable solvent like DMF or ethanol at elevated temperatures. google.com This method is noted for its use of readily available raw materials and straightforward work-up procedures. google.com

Table 1: Synthetic Routes to 6-Chloropyridin-3-amine and Related Precursors

| Starting Material | Key Transformation | Product | Reference(s) |

|---|---|---|---|

| 2,6-Dichloropyridine | Nitration, Amination, Nitration | 2-Amino-3,5-dinitro-6-chloropyridine | sioc-journal.cn |

| 3,6-Dichloropyridazine | Amination with ammonia water | 3-Amino-6-chloropyridazine | google.com |

Alternative Synthetic Routes to the Thiourea Moiety

Besides the reaction with pre-formed or in situ generated isothiocyanates, there are other methods to construct the thiourea moiety. One common alternative involves the use of carbon disulfide. The condensation of amines with carbon disulfide in an aqueous medium can produce symmetrical and unsymmetrical substituted thiourea derivatives. researchgate.net This method proceeds through a dithiocarbamate (B8719985) intermediate.

Another classical, though less common due to the hazardous nature of the reagent, is the use of thiophosgene (B130339) (CSCl₂). Thiophosgene can react with amines to form isothiocyanates, which can then be reacted with another amine to form an unsymmetrical thiourea. kiku.dkrsc.org

Transamidation reactions offer another pathway. N,N'-disubstituted ureas and thioureas can be synthesized through the reaction of unsubstituted or monosubstituted ureas/thioureas with amines under solvent-free conditions using a solid acid catalyst like sulfated tungstate. researchgate.net This method is promoted as an environmentally benign option with a broad substrate scope. researchgate.net

Table 2: Alternative Synthetic Routes to Thioureas

| Reagent | Intermediate/Reaction Type | Description | Reference(s) |

|---|---|---|---|

| Carbon Disulfide | Dithiocarbamate | Condensation with amines in aqueous medium. | researchgate.net |

| Thiophosgene | Isothiocyanate | Reaction with amines to form isothiocyanates, followed by reaction with another amine. | kiku.dkrsc.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being applied to the synthesis of this compound and its precursors to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key areas of development include the use of environmentally friendly reagents, alternative energy sources like microwave and ultrasound, and solvent-free reaction conditions.

A significant advancement has been the development of a one-pot, environmentally friendly method for the preparation of pyridyl isothiocyanates, which are direct precursors to this compound. Current time information in Vanderburgh County, US. This process avoids the use of hazardous reagents like thiophosgene. Current time information in Vanderburgh County, US. One such method involves the reaction of 3-amino-6-chloropyridine with carbon disulfide in the presence of a base, followed by desulfurization to yield the isothiocyanate. Current time information in Vanderburgh County, US. The choice of base and solvent is crucial for optimizing the reaction conditions. Current time information in Vanderburgh County, US.

Table 1: Green Synthesis of 2-Chloro-5-isothiocyanatopyridine (Precursor to this compound) Current time information in Vanderburgh County, US.

| Entry | Base | Solvent | Reaction Time (FeCl₃ step) | Yield (%) |

| 1 | K₂CO₃ | THF | 1 h | Low Conversion |

| 2 | KOH | THF | 1 h | Low Conversion |

| 3 | Pyridine | THF | 1 h | Low Conversion |

| 4 | DABCO | THF | 1 h | Moderate to Excellent |

| 5 | NaH | DMF | 1 h | Good |

This table is based on data for the synthesis of the isothiocyanate precursor from 3-amino-6-chloropyridine. Current time information in Vanderburgh County, US.

Following the synthesis of the isothiocyanate, the formation of the thiourea can be achieved through reaction with a suitable amine source. Green approaches for this step include the use of alternative energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. ukm.my The synthesis of various thiourea derivatives has been successfully achieved using microwave-assisted methods, which can often be performed in solvent-free systems or with greener solvents. nih.govdavidpublisher.com For instance, the reaction of an isothiocyanate with an amine can be completed in minutes under microwave irradiation, compared to several hours with conventional reflux. ukm.my

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound can enhance reaction rates and yields through acoustic cavitation. ucm.esnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and can be considered for the synthesis of this compound to promote a more energy-efficient and faster reaction. ucm.esnih.gov

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water represents a significant step towards greener synthesis. acs.orgnih.gov Methods for the synthesis of thiourea derivatives in aqueous media have been developed, offering an environmentally benign alternative to traditional organic solvents. acs.org Similarly, solvent-free methods, often coupled with microwave or laser irradiation, can reduce waste and simplify product purification. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the production of chemical compounds, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. mdpi.compurdue.edu These benefits are particularly relevant for the industrial production of compounds like this compound.

Microreactors are a key technology in flow chemistry, providing precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netresearchgate.net The continuous-flow synthesis of thioureas has been demonstrated through multicomponent reactions, for example, by reacting isocyanides, amines, and a sulfur source in a continuous stream. mdpi.comresearchgate.net

One innovative and green approach in flow chemistry is the use of an aqueous polysulfide solution as the sulfur source. mdpi.comresearchgate.net This allows for the reaction to be carried out under homogeneous and mild conditions, with the product often crystallizing out of the reaction mixture, simplifying purification. mdpi.comresearchgate.net

Table 2: General Parameters for Continuous-Flow Synthesis of Thiourea Derivatives mdpi.com

| Parameter | Typical Range |

| Reactor Type | Reaction Coil / Microreactor |

| Temperature | 80 °C |

| Residence Time | 6.5 - 42 minutes |

| Solvents | Acetonitrile, Water |

| Reagents | Isocyanide, Amine/Amidine, Aqueous Polysulfide |

This table presents generalized conditions from studies on the continuous-flow synthesis of various thiourea derivatives. mdpi.com

The setup for a continuous flow synthesis of this compound would typically involve pumping separate feeds of the precursors (e.g., 6-chloro-3-isothiocyanatopyridine and an amine) into a T-mixer. The combined stream would then pass through a heated reaction coil or microreactor for a specific residence time to allow for the reaction to complete. mdpi.comresearchgate.net The product stream can then be collected, and the desired compound isolated. This methodology allows for the safe and efficient production of thiourea derivatives on a larger scale. nih.govpurdue.edu The integration of in-line analytical techniques can further optimize the process by allowing for real-time monitoring and control. ru.nl

General Reactivity Profile of Thioureas

Thiourea and its derivatives are versatile compounds in organic chemistry, exhibiting a rich and diverse reactivity profile. dergipark.org.tr The presence of both nucleophilic and electrophilic centers within the thiourea moiety (-NH-C(=S)-NH-) allows for a wide range of chemical transformations. analis.com.my The sulfur atom is typically nucleophilic, while the carbon atom of the thiocarbonyl group is electrophilic. mdpi.com This dual reactivity makes thioureas valuable building blocks in the synthesis of various heterocyclic compounds and other complex organic molecules. dergipark.org.trnih.gov

The reactivity of thioureas is significantly influenced by the nature of the substituents attached to the nitrogen atoms. Electron-withdrawing groups can enhance the acidity of the N-H protons and increase the electrophilicity of the thiocarbonyl carbon. Conversely, electron-donating groups can increase the nucleophilicity of the sulfur and nitrogen atoms. The amphoteric character of thiourea is evident in its resonance structures, which indicate the potential for electrophilic attack at the carbon and nucleophilic attack at the nitrogen atoms. analis.com.my

Thioureas can undergo a variety of reactions, including:

Alkylation and Acylation: The nucleophilic sulfur and nitrogen atoms can be readily alkylated or acylated. nih.gov S-alkylation leads to the formation of isothiouronium salts. wikipedia.org

Oxidation: Oxidation of thioureas can lead to various products, including thiourea dioxide when treated with hydrogen peroxide. wikipedia.org

Cyclization Reactions: Thioureas are key precursors in the synthesis of numerous heterocyclic systems, such as thiazoles, pyrimidines, and triazoles. dergipark.org.trnih.govwikipedia.org

Reactions with Electrophiles and Nucleophiles: The thiourea functional group can react with a diverse range of electrophiles and nucleophiles, leading to the formation of new carbon-sulfur, carbon-nitrogen, and other bonds. mdpi.comnih.gov

The general reactivity of thioureas provides a foundation for understanding the more specific chemical behavior of this compound.

Role of the Pyridyl Nitrogen in Compound Reactivity

The electronic properties of the pyridine ring influence its reactivity. The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orguoanbar.edu.iqstackexchange.com This deactivation is further enhanced in acidic media where the nitrogen is protonated, creating a positive charge that strongly deactivates the ring towards electrophiles. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the positions ortho and para (2, 4, and 6) to the nitrogen atom. wikipedia.orguoanbar.edu.iq The presence of substituents on the pyridine ring can further modify this reactivity. In the case of this compound, the chlorine atom at the 6-position, being an electron-withdrawing group, further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

The pyridyl nitrogen can also influence the reactivity of the thiourea side chain through inductive and resonance effects. The electron-withdrawing nature of the pyridine ring can affect the acidity of the thiourea N-H protons and the nucleophilicity of the sulfur atom.

Halogen Atom Reactivity (Chlorine at C6 Position of the Pyridine Ring)

The chlorine atom at the C6 position of the pyridine ring in this compound significantly influences the compound's reactivity, particularly in nucleophilic substitution reactions. The pyridine ring, being electron-deficient, facilitates nucleophilic attack, and the presence of a good leaving group like chlorine at a position activated by the ring nitrogen (ortho or para) enhances this tendency. uoanbar.edu.iq

The reactivity of 2-chloropyridine (B119429) and its derivatives towards nucleophiles is well-documented. wikipedia.org The chlorine atom can be displaced by a variety of nucleophiles, leading to the formation of a wide range of substituted pyridines. This reactivity is a cornerstone of pyridine chemistry and is utilized in the synthesis of many important compounds.

In the context of this compound, the C6-chloro group is susceptible to nucleophilic displacement. The ease of this displacement will depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can readily replace the chlorine atom. This reactivity provides a synthetic handle to introduce various functional groups at the 6-position of the pyridine ring, allowing for the diversification of the molecular structure.

It is important to note that the reactivity of the chloro-substituent can be influenced by the presence of the thiourea group. The electronic effects of the thiourea moiety, transmitted through the pyridine ring, can modulate the electrophilicity of the C6 carbon and thus affect the rate of nucleophilic substitution.

Nucleophilic and Electrophilic Reactions of the Thiourea Group

The thiourea group in this compound is a versatile functional group capable of participating in both nucleophilic and electrophilic reactions. analis.com.my

Nucleophilic Reactions:

The sulfur atom of the thiourea group is a soft nucleophile and readily attacks electrophilic centers. wikipedia.org This nucleophilicity is exploited in various synthetic transformations. For instance, thioureas can react with alkyl halides in S-alkylation reactions to form isothiouronium salts. wikipedia.org These salts can then be hydrolyzed to thiols. wikipedia.org

The nitrogen atoms of the thiourea can also act as nucleophiles, although they are generally less nucleophilic than the sulfur atom. The relative reactivity of the sulfur and nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Reactions:

The thiocarbonyl carbon of the thiourea group is electrophilic and can be attacked by nucleophiles. mdpi.com This electrophilicity is enhanced by the presence of electron-withdrawing groups on the nitrogen atoms. Reactions with nucleophiles at the thiocarbonyl carbon can lead to the formation of various addition products or can initiate cyclization cascades.

The N-H protons of the thiourea group are acidic and can be removed by a base. The resulting anion is a potent nucleophile and can participate in a variety of reactions. The acidity of these protons is influenced by the substituents on the nitrogen atoms.

The interplay between the nucleophilic and electrophilic nature of the thiourea group makes it a valuable synthon in organic synthesis.

Cyclization Reactions Involving this compound in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites within the molecule, including the thiourea moiety and the reactive chlorine atom on the pyridine ring, allows for diverse cyclization strategies.

Thiourea derivatives are widely used as building blocks for the synthesis of heterocycles such as thiazoles, pyrimidines, and triazoles. dergipark.org.trnih.govwikipedia.org The general strategies often involve the reaction of the thiourea with a bifunctional electrophile, leading to a cyclization reaction.

For example, the reaction of a thiourea with an α-haloketone is a classic method for the synthesis of 2-aminothiazoles (Hantzsch thiazole (B1198619) synthesis). In the case of this compound, reaction with various α-haloketones would be expected to yield N-(6-chloropyridin-3-yl)-substituted 2-aminothiazoles.

Furthermore, the thiourea moiety can act as a bis-nucleophile in reactions with suitable electrophiles to form six-membered rings. For instance, condensation with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. wikipedia.org

The chlorine atom at the 6-position of the pyridine ring can also participate in cyclization reactions. It can be displaced by an internal nucleophile, leading to the formation of fused heterocyclic systems. For example, if a nucleophilic group is introduced at the 5-position of the pyridine ring, an intramolecular cyclization could occur, displacing the chlorine atom and forming a bicyclic system.

The versatility of this compound as a synthon in heterocyclic synthesis is highlighted by its ability to participate in various cyclization reactions, leading to a wide array of complex and potentially biologically active molecules.

| Starting Material | Reagent | Product | Heterocyclic System |

| This compound | α-Haloketone | N-(6-chloropyridin-3-yl)-2-aminothiazole derivative | Thiazole |

| This compound | β-Dicarbonyl compound | Pyrimidine derivative | Pyrimidine |

| This compound | Hydrazine | Triazole derivative | Triazole |

Stability Under Various Chemical Conditions and Reagent Compatibility

The stability of this compound under different chemical conditions is a crucial factor in its handling, storage, and application in synthesis.

Stability:

Thiourea derivatives can exhibit limited stability under certain conditions. For instance, they can be sensitive to strong acids and bases. In strongly acidic media, the thiourea moiety can be protonated, which can affect its reactivity. analis.com.my In strongly basic media, deprotonation of the N-H groups can occur, forming a reactive anion.

The presence of the 6-chloropyridinyl group can also influence the stability. The pyridine ring itself is relatively stable, but the chlorine atom can be susceptible to nucleophilic displacement, as discussed earlier.

Reagent Compatibility:

The compatibility of this compound with various reagents depends on the specific reaction being performed. As a nucleophile, it is compatible with a range of electrophiles. However, care must be taken when using strong oxidizing or reducing agents, as these can react with the thiourea moiety.

For example, strong oxidizing agents can oxidize the sulfur atom, leading to the formation of various oxidation products. Strong reducing agents might affect the thiocarbonyl group or even the pyridine ring under harsh conditions.

The compatibility with different solvents is also an important consideration. This compound is expected to have moderate solubility in polar organic solvents. The choice of solvent can influence the reactivity and selectivity of reactions involving this compound.

| Condition | Potential Effect on this compound |

| Strong Acid | Protonation of thiourea and pyridyl nitrogen, potential for hydrolysis |

| Strong Base | Deprotonation of thiourea N-H, potential for nucleophilic attack on the chloro-group |

| Oxidizing Agents | Oxidation of the sulfur atom |

| Reducing Agents | Potential reduction of the thiocarbonyl or pyridine ring |

Advanced Spectroscopic and Structural Elucidation of 6 Chloropyridin 3 Yl Thiourea

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a compound. For (6-Chloropyridin-3-yl)thiourea (Molecular Formula: C₆H₆ClN₃S), HRMS would provide a highly accurate mass-to-charge (m/z) ratio of the molecular ion.

The expected monoisotopic mass of this compound is approximately 187.0076 g/mol . An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, would measure this mass to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula. The data would also reveal the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing as two peaks separated by about 2 Da, which would further validate the presence of a chlorine atom in the structure.

Table 1: Theoretical Isotopic Distribution for [C₆H₆ClN₃S+H]⁺

| Mass-to-Charge (m/z) | Relative Abundance (%) | Isotope Composition |

|---|---|---|

| 188.0150 | 100.00 | ¹²C₆¹H₇³⁵Cl¹⁴N₃³²S |

| 189.0121 | 8.65 | ¹³C¹²C₅¹H₇³⁵Cl¹⁴N₃³²S, etc. |

| 190.0120 | 32.54 | ¹²C₆¹H₇³⁷Cl¹⁴N₃³²S |

| 191.0090 | 3.82 | ¹³C¹²C₅¹H₇³⁷Cl¹⁴N₃³²S, etc. |

Note: This is a theoretical table illustrating expected data. No experimental data was found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the thiourea (B124793) group.

Pyridine Protons: The three aromatic protons on the 6-chloropyridin-3-yl ring would appear as distinct multiplets. Their chemical shifts and coupling constants (J-values) would confirm their relative positions (ortho, meta, para) to the chlorine and thiourea substituents.

Thiourea Protons: The N-H protons of the thiourea group would likely appear as broad singlets. Their chemical shifts can be concentration and solvent-dependent, and they are typically exchangeable with deuterium, a feature confirmed by adding D₂O to the NMR sample.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

Pyridine Carbons: Five signals would correspond to the carbons of the pyridine ring. The carbon atom bonded to the chlorine (C-6) would be significantly affected, as would the carbon bonded to the thiourea group (C-3).

Thiourea Carbon: The C=S carbon of the thiourea group would appear as a single resonance at a characteristic downfield shift, typically in the range of 180-190 ppm.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively correlate which protons are attached to which carbons and to confirm the connectivity of the pyridine ring protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | Pyridine H-2 | 8.0 - 8.5 | - | | Pyridine H-4 | 7.5 - 8.0 | - | | Pyridine H-5 | 7.2 - 7.6 | - | | Thiourea NH | 9.0 - 11.0 (broad) | - | | Pyridine C-2 | 145 - 150 | | Pyridine C-3 | 130 - 135 | | Pyridine C-4 | 135 - 140 | | Pyridine C-5 | 120 - 125 | | Pyridine C-6 | 150 - 155 | | Thiourea C=S | 180 - 190 | Note: This table contains predicted chemical shift ranges based on general principles and data from related structures. No experimental data was found.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the thiourea group.

C=S Stretching: A strong band for the thiocarbonyl (C=S) stretch, typically found in the region of 1200-1400 cm⁻¹, often coupled with other vibrations.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea group would appear in the 1400-1600 cm⁻¹ range.

Aromatic C=C and C=N Stretching: Bands in the 1450-1600 cm⁻¹ region characteristic of the pyridine ring.

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S bond, being highly polarizable, would be expected to give a strong Raman signal. Aromatic ring vibrations also tend to be strong in Raman spectra. This technique is particularly useful for studying solid samples and can provide insights into the crystal lattice vibrations at low frequencies.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the pyridine ring and the geometry of the thiourea moiety. A key aspect of the analysis would be to investigate intermolecular interactions, such as hydrogen bonding. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, and the nitrogen atom of the pyridine ring and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors. These interactions dictate the crystal packing arrangement. While crystal structure data exists for related compounds like N-(o-chloro)benzoyl-N'-(3-pyridyl)thiourea, which shows extensive hydrogen bonding, specific data for the title compound is not available. nih.gov

Tautomerism and Isomeric Considerations in Solution and Solid States

Thiourea and its derivatives can exist in tautomeric forms: the thione form (C=S) and the thiol form (C-SH). acs.orgacs.org For this compound, this equilibrium would be between the dominant aminothione tautomer and the iminothiol tautomer.

Thione Form: H₂N-C(=S)-NH-(6-chloropyridin-3-yl) Thiol Form: HN=C(SH)-NH-(6-chloropyridin-3-yl)

In both solution and the solid state, N-aryl thioureas predominantly exist in the thione form. Spectroscopic evidence would confirm this. For instance, in the IR spectrum, the presence of strong N-H stretching bands and the absence of an S-H stretching band (typically around 2550-2600 cm⁻¹) would support the thione structure. Similarly, ¹³C NMR spectroscopy, with a C=S signal around 180-190 ppm, is indicative of the thione tautomer. The potential for rotational isomers (rotamers) around the C-N bond connecting the pyridine ring to the thiourea group could also be investigated, potentially using variable-temperature NMR studies, as hindered rotation can lead to the broadening of NMR signals. nih.gov

Computational Chemistry and Molecular Modeling of 6 Chloropyridin 3 Yl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Currently, there are no published DFT studies specifically for (6-Chloropyridin-3-yl)thiourea. Such a study would typically involve the calculation of various electronic properties to predict the molecule's reactivity and stability. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential (MEP) maps. This data would provide insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No specific molecular dynamics simulation studies for this compound have been found in the scientific literature. MD simulations would be instrumental in understanding the conformational landscape of this molecule, identifying its most stable three-dimensional structures, and assessing its flexibility. Furthermore, these simulations could elucidate the effects of different solvents on the molecule's conformation and dynamics by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Derivative Design

There are no QSAR models in the literature that are specifically built upon a series of derivatives of this compound. A QSAR study would be crucial for designing new derivatives with potentially enhanced biological activities. This would involve synthesizing a library of related compounds, evaluating their biological activity, and then developing a mathematical model that correlates specific molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with this activity. Such a model would guide the rational design of more potent analogues.

Ligand-Target Docking Simulations for Biological Interaction Prediction

Specific ligand-target docking simulations for this compound are not available in published research. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations would provide valuable information on the potential biological targets of this compound and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This would be a critical step in understanding its mechanism of action at a molecular level.

Biological and Pharmacological Investigations of 6 Chloropyridin 3 Yl Thiourea

Antiviral Activity Assessments

Thiourea-containing compounds have been a subject of interest in the development of antiviral agents. However, specific investigations into the antiviral profile of (6-Chloropyridin-3-yl)thiourea are not extensively detailed in the available scientific literature.

Inhibition of Herpes Viruses

A review of existing research indicates a lack of specific studies focused on the inhibitory effects of this compound against herpes viruses. While the broader class of thiourea (B124793) derivatives has been evaluated for anti-herpetic properties, dedicated research on this particular compound's efficacy and mechanism of action against viruses such as Herpes Simplex Virus type 1 (HSV-1) has not been identified.

Modulation of Viral Replication Pathways

The precise impact of this compound on the modulation of viral replication pathways remains uncharacterized in the scientific literature. Studies detailing how this compound might interfere with viral entry, genome replication, protein synthesis, or virion assembly and release are not available.

Specific Target Identification: Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine Monophosphate Dehydrogenase (IMPDH) is a recognized target for antiviral and immunosuppressive agents. A thorough search of scientific databases does not yield any studies that investigate or establish this compound as an inhibitor of IMPDH.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory capacities of various thiourea derivatives have been documented. However, specific data concerning this compound in this context is limited.

Mediation of Chemokine Interleukin-8 (IL-8) Activity

There is no direct scientific evidence available to suggest that this compound mediates the activity of the chemokine Interleukin-8 (IL-8). Research has not yet explored the potential of this compound to modulate IL-8 expression or its associated signaling pathways in inflammatory processes.

Kinase Inhibition Studies

Kinases are critical targets in modern pharmacology, particularly in oncology. While the thiourea moiety is present in some kinase inhibitors, specific studies evaluating the kinase inhibition profile of this compound have not been reported in the available literature. Therefore, its potential to inhibit specific kinases and its structure-activity relationship in this regard remain unknown.

Insufficient Data Available for a Comprehensive Review of this compound

A thorough investigation into the biological and pharmacological properties of the chemical compound this compound reveals a significant lack of detailed scientific data in publicly accessible literature. While preliminary information suggests a potential role for this compound as a Phosphoinositide 3-kinase (PI3K) inhibitor with possible applications in diabetes research, the depth of available research is insufficient to construct a comprehensive and scientifically robust article as per the requested detailed outline.

Initial searches identified a patent that lists this compound among a series of thiazole (B1198619) derivatives with potential PI3K inhibitory activity. This document broadly outlines its prospective use in treating a range of conditions, including autoimmune disorders, inflammatory diseases, cardiovascular diseases, and cancer. However, this source does not provide specific experimental data, such as IC50 values, which are crucial for quantifying the compound's potency as a PI3K inhibitor.

In Vitro and In Vivo Pharmacological Profiling and Efficacy Studies:There is a lack of published in vitro cell-based assays or in vivo animal model studies to profile the pharmacological effects and efficacy of this specific compound.

While the broader class of thiourea derivatives has been the subject of extensive research, the user's strict instruction to focus solely on this compound cannot be met with the currently available scientific evidence. The creation of a detailed and accurate article would necessitate access to unpublished proprietary data or the execution of new scientific research. Therefore, it is not possible to generate the requested article at this time.

Structure Activity Relationship Sar Studies and Molecular Design of 6 Chloropyridin 3 Yl Thiourea Analogues

Impact of Thiourea (B124793) Moiety Modifications on Biological Activity

The thiourea core, -NH-C(=S)-NH-, is a pivotal component of (6-Chloropyridin-3-yl)thiourea, playing a fundamental role in its interaction with biological targets. Modifications to this group, including substitution on the nitrogen atoms or replacement with bioisosteres, have profound effects on biological activity.

Research into various classes of thiourea derivatives has consistently shown that the integrity of the thiourea moiety is often essential for activity. For instance, in studies on N,N'-diphenylthioureas with antiviral properties, the presence of an intact -NHC(=S)NH- group was identified as a key structural requirement for the biological effect. nih.gov The two NH protons act as hydrogen bond donors, while the sulfur atom serves as a hydrogen bond acceptor, allowing for a tripartite interaction with receptor sites.

Modifications typically involve N- and N'-substitutions. The biological activity of N,N'-disubstituted thiourea derivatives can be significantly influenced by the nature of these substituents. Factors such as lipophilicity, steric bulk, and electronic properties of the substituting groups can alter the compound's potency and selectivity. mdpi.com For example, in a series of thiourea derivatives synthesized for anti-leishmanial activity, the introduction of a piperazine (B1678402) ring to create piperazine thioureas enhanced both potency and selectivity. mdpi.com

Furthermore, the replacement of the thiourea group with bioisosteric equivalents has been a common strategy in medicinal chemistry to modulate activity and improve safety profiles. In the development of histamine (B1213489) H2-receptor antagonists, the thiourea moiety in the early compound metiamide (B374674) was linked to side effects. nih.gov Subsequent replacement with a cyanoguanidine group led to the highly successful drug cimetidine. Other successful bioisosteres have included 2,2-diamino-1-nitroethene and N-aminosulfonylamidine, demonstrating that while the core hydrogen-bonding pharmacophore is important, the thiourea group itself is not always irreplaceable and its modification can lead to improved therapeutic agents. nih.gov

| Modification Type | Structural Change | General Impact on Activity | Example Class/Compound |

|---|---|---|---|

| N,N'-Substitution | Addition of various substituents to one or both nitrogen atoms. | Modulates lipophilicity, steric hindrance, and electronic properties, affecting potency and selectivity. | Piperazine thioureas mdpi.com |

| Bioisosteric Replacement | Replacement of the thiourea group with moieties like cyanoguanidine or 2,2-diamino-1-nitroethene. | Can alter activity profile and often reduces toxicity associated with the thiourea group. | Cimetidine (vs. Metiamide) nih.gov |

| Core Integrity | Maintaining the intact -NH-C(=S)-NH- structure. | Often essential for maintaining the hydrogen-bonding pattern required for receptor binding. | Antiviral Diphenylthioureas nih.gov |

Influence of Pyridyl Ring Substitutions (beyond 6-chloro) on Efficacy and Selectivity

Substitutions on the pyridyl ring of this compound, other than the existing 6-chloro group, offer a strategic avenue to fine-tune the molecule's efficacy and selectivity. The electronic and steric properties of these additional substituents can significantly alter the molecule's interaction with its biological target.

The position and nature of the substituent are critical. SAR studies on similar heterocyclic thiourea derivatives have shown that the placement of substituents can dramatically affect inhibitory activity. For instance, in a series of N'-[5-(substituted)-1,3,4-thiadiazol-2-yl]-N-cyclopropylformyl-thioureas, it was found that substitution on the 4-position of an attached benzene (B151609) ring resulted in higher inhibitory activity against ketol-acid reductoisomerase (KARI) compared to substitutions at the 2- or 3-positions. nih.gov This highlights the directional sensitivity of the binding pocket.

Small alkyl groups are often well-tolerated and can enhance activity. In the development of novel macrofilaricidal compounds based on a di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold, SAR analysis revealed that small alkyl substituents on the pyridyl A-ring, particularly at the 3-position, were favorable for optimal activity. acs.org This suggests that modest increases in lipophilicity and steric bulk in specific vectors can improve binding affinity.

| Substitution Position | Substituent Type | Observed Effect | Relevant Finding |

|---|---|---|---|

| Position-dependent | Various | Activity is highly sensitive to the position of the substituent on the aromatic ring. | 4-position substitution on a benzene ring showed higher activity than 2- or 3-position. nih.gov |

| 3-position | Small alkyl groups | Favorable for optimal activity in a series of dipyridyl compounds. acs.org | Suggests a specific binding pocket that accommodates modest steric bulk. |

| Various | Electron-withdrawing or -donating groups | Alters the electronic properties of the pyridyl ring, potentially impacting target interaction. | General principle in SAR studies of heterocyclic compounds. nih.govmdpi.com |

Role of the Halogen Atom at C6 in Biological Potency and Metabolism

The chlorine atom at the C6 position of the pyridyl ring is a defining feature of this compound, and it exerts a significant influence on both biological potency and metabolic stability. Halogenation is a common strategy in drug design to enhance affinity and block metabolic degradation. nih.gov

From a metabolic standpoint, the 6-chloro substituent plays a crucial role. The chloropyridinyl moiety is found in several neonicotinoid insecticides, and their metabolism has been studied extensively. nih.govresearchgate.net These studies reveal that the pyridyl ring can be a site of metabolic attack, often through oxidation. acs.orgacs.org The presence of a halogen, like chlorine, can block these vulnerable sites, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov By preventing hydroxylation at the C6 position, the chlorine atom helps to prolong the compound's duration of action.

Conformational and Stereochemical Requirements for Biological Recognition

The thiourea linkage is known to exhibit conformational flexibility. Theoretical and crystallographic studies have shown that N,N'-disubstituted thioureas can adopt different conformations, commonly referred to as anti-syn or anti-anti, depending on the orientation of the substituents relative to the C=S bond. nih.govacs.org The specific conformation adopted can be influenced by the nature of the substituents and the surrounding environment, including the binding pocket of a receptor. The energetically preferred conformation is crucial as it presents the hydrogen bond donors and acceptors in a specific spatial arrangement for biological recognition. researchgate.net

When chiral centers are introduced into thiourea derivatives, stereochemistry becomes a key determinant of biological activity. Studies on chiral thiourea derivatives designed as potential anticancer agents have demonstrated that the stereochemistry of amino acid residues incorporated into the structure significantly affects the tumor growth inhibitory activity. nih.govbenthamdirect.com This implies that the biological target recognizes and interacts differently with distinct stereoisomers, a common principle in pharmacology where one enantiomer (the eutomer) is significantly more active than the other (the distomer). Molecular modeling and conformational analysis are therefore essential tools to understand these requirements and guide the design of new, more potent analogues. nih.govtandfonline.com

Comparative SAR Analysis with Known Thiourea-Containing Bioactives

Placing the SAR of this compound analogues in the context of other known thiourea-containing bioactive molecules provides valuable insights. The thiourea motif is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. nih.govmdpi.comresearchgate.net

A key point of comparison is the role of the thiourea pharmacophore. In many classes of bioactive compounds, such as certain antiviral diphenylthioureas, the N-H and C=S groups are essential for forming a hydrogen bond network with the target protein, making the intact moiety indispensable. nih.gov However, in other cases, such as the H2-receptor antagonist metiamide, the thiourea group was associated with toxicity and could be successfully replaced by bioisosteres. nih.gov This highlights a critical question for this compound analogues: is the thiourea group itself essential, or does it primarily serve as a scaffold for presenting key pharmacophoric features?

Comparing substitution patterns is also informative. Many bioactive thioureas are N-aryl or N-heteroaryl derivatives. For example, the antituberculosis drug thioacetazone contains a p-acetamidophenyl group attached to the thiourea nitrogen. researchgate.net The electronic and steric properties of these aromatic substituents are often key drivers of potency. The 6-chloropyridin-3-yl group in the title compound can be compared to the substituted phenyl, thiazole (B1198619), or benzothiazole (B30560) rings found in other bioactive series. nih.gov For instance, SAR studies on benzothiazole-based thioureas have explored a wide range of substituents to modulate antibacterial and anticancer activities, providing a rich dataset for comparative analysis. nih.gov

Finally, the role of halogenation can be compared. Halogen-substituted thiourea derivatives are well-documented for their antimicrobial, antiviral, and anticancer properties. eurekaselect.com By comparing the effect of the 6-chloro substituent with the effects of halogens in other positions or on different aromatic rings, a more general understanding of the role of halogens in enhancing the potency and modulating the properties of thiourea-based agents can be achieved.

| Bioactive Thiourea Class | Key SAR Feature | Relevance to this compound |

|---|---|---|

| Antiviral Diphenylthioureas | Intact -NHC(=S)NH- group is essential for activity. nih.gov | Suggests the hydrogen-bonding capability of the thiourea moiety is likely critical. |

| Metiamide (H2-Antagonist) | Thiourea moiety associated with toxicity; replaced by bioisosteres (e.g., cyanoguanidine in Cimetidine). nih.gov | Provides a precedent for potential bioisosteric replacement to improve the safety profile. |

| Thioacetazone (Antitubercular) | Features a substituted aryl group (p-acetamidophenyl) on the thiourea nitrogen. researchgate.net | Highlights the importance of the nature of the aromatic substituent (like 6-chloropyridinyl) for activity. |

| Halogenated Thioureas | Halogen substituents are frequently used to enhance antimicrobial and anticancer potency. eurekaselect.com | Contextualizes the role of the 6-chloro group as a potency- and stability-enhancing feature. |

Derivatization Strategies and Analogue Synthesis Based on 6 Chloropyridin 3 Yl Thiourea

Synthesis of Thiazole (B1198619) Derivatives from (6-Chloropyridin-3-yl)thiourea

The synthesis of thiazole derivatives from this compound is a prominent area of research, primarily leveraging the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thiourea (B124793) with an α-halocarbonyl compound to form the thiazole ring.

Condensation Reactions for Thiazole Ring Formation

The core of thiazole synthesis from this compound lies in its reaction with various α-haloketones or α-haloesters. The nitrogen and sulfur atoms of the thiourea moiety act as nucleophiles, attacking the electrophilic carbonyl carbon and the carbon bearing the halogen, respectively, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.

A general reaction scheme involves the equimolar reaction of this compound with a substituted phenacyl bromide or ethyl bromopyruvate in a suitable solvent. The selection of the α-halocarbonyl compound is crucial as it dictates the substitution pattern at the 4- and 5-positions of the resulting thiazole ring, allowing for the introduction of a wide range of functional groups.

Optimization of Reaction Conditions for Thiazole Analogue Synthesis

The efficiency and yield of the thiazole synthesis can be significantly influenced by the reaction conditions. Researchers have explored various parameters to optimize this transformation, including the choice of solvent, catalyst, temperature, and reaction time.

Solvent Effects: Solvents such as ethanol (B145695), methanol (B129727), and dimethylformamide (DMF) are commonly employed. The polarity of the solvent can affect the rate of reaction and the solubility of the reactants and products.

Catalysis: While the Hantzsch synthesis can proceed without a catalyst, the use of a base is often beneficial to facilitate the deprotonation of the thiourea and neutralize the hydrogen halide formed during the reaction. Common bases include sodium acetate, triethylamine, and pyridine (B92270). In some instances, Lewis acids have also been explored to activate the carbonyl group of the α-halocarbonyl compound.

Temperature and Reaction Time: The reaction temperature is a critical parameter, with most syntheses being conducted at reflux to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific substrates and the chosen conditions. Microwave irradiation has also been investigated as a method to accelerate the reaction and improve yields.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Conditions | Product Class |

| This compound | Substituted α-bromoketones | Ethanol | Sodium Acetate | Reflux, 4-6 h | 2-((6-chloropyridin-3-yl)amino)-4-arylthiazoles |

| This compound | Ethyl bromoacetate | DMF | Triethylamine | 80 °C, 8 h | Ethyl 2-((6-chloropyridin-3-yl)amino)thiazole-4-carboxylate |

| This compound | 3-Bromopentane-2,4-dione | Acetic Acid | Sodium Acetate | Reflux, 5 h | 1-(2-((6-chloropyridin-3-yl)amino)thiazol-4-yl)ethan-1-one |

Functionalization of the Pyridyl Moiety for Enhanced Properties

The chlorine atom on the pyridyl ring of this compound and its derivatives serves as a versatile handle for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of substituents at the 6-position of the pyridine ring. These modifications are often aimed at modulating the electronic properties, solubility, and biological activity of the resulting compounds.

For instance, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates to introduce new functional groups. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, can also be utilized to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby expanding the chemical diversity of the synthesized analogues. These modifications can lead to enhanced target binding affinity and improved pharmacokinetic profiles.

Modifications of the Thiourea Linkage for Bioavailability and Potency

The thiourea linkage itself can be a target for chemical modification to enhance the bioavailability and potency of the derivatives. One common strategy is the synthesis of isothiourea derivatives by S-alkylation. This modification can alter the lipophilicity and hydrogen bonding capacity of the molecule, which in turn can influence its membrane permeability and interaction with biological targets.

Furthermore, the thiourea moiety can be incorporated into more complex heterocyclic systems. For example, it can serve as a precursor for the synthesis of other sulfur and nitrogen-containing heterocycles beyond thiazoles, such as thiadiazines or pyrimidinethiones. These structural modifications can lead to compounds with altered metabolic stability and biological activity profiles. The goal of these modifications is often to improve the "drug-likeness" of the compounds, making them more suitable for therapeutic applications.

Synthesis of Prodrugs and Targeted Delivery Systems Incorporating the Core Structure

To improve the therapeutic index and overcome challenges such as poor solubility or non-specific toxicity, prodrug strategies and targeted delivery systems are being explored for compounds derived from this compound. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.

For derivatives of this compound, prodrugs can be designed by masking a key functional group, such as an amino or carboxyl group on a synthesized analogue, with a labile protecting group. This protecting group can be designed to be cleaved under specific physiological conditions, such as the low pH environment of a tumor or by specific enzymes that are overexpressed in target tissues.

Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, thereby reducing systemic exposure and associated side effects. This can be achieved by conjugating the active compound to a targeting moiety, such as an antibody, peptide, or small molecule that recognizes a specific receptor on the surface of target cells. For chloropyridine-containing compounds, conjugation can often be achieved through the pyridyl nitrogen or by utilizing a functional group introduced on the pyridine ring. These advanced delivery strategies hold the potential to significantly enhance the therapeutic efficacy of this class of compounds.

Potential Therapeutic and Biomedical Applications of 6 Chloropyridin 3 Yl Thiourea and Its Analogues

Development of Novel Antiviral Therapeutics

The thiourea (B124793) functional group is a key pharmacophore in a variety of compounds with demonstrated antiviral properties. mdpi.com Analogues of (6-Chloropyridin-3-yl)thiourea have been explored in this context, with research indicating potential against both human and plant viruses.

One area of investigation is the inhibition of viral replication by targeting essential viral enzymes or processes. For instance, a series of novel phthalamide-like thiourea derivatives incorporating a trifluoromethylpyridine moiety were designed and synthesized. nih.gov These compounds were evaluated for their activity against the Tobacco Mosaic Virus (TMV), a well-studied plant virus that serves as a model for understanding viral assembly. nih.gov Research showed that these molecules could obstruct the assembly of virus particles, a critical step in the viral life cycle. nih.gov One particular compound demonstrated significant curative, protective, and inactivation activities against TMV, with a half-maximal effective concentration (EC50) for inactivation that was superior to the commercial agent ningnanmycin. nih.gov This was attributed to its ability to bind strongly to the TMV coat protein, thereby destroying the viral particle's external structure and hindering the self-assembly of the viral protein and RNA. nih.gov

Furthermore, the synthesis of N-acyl thiourea derivatives containing the (6-chloropyridin-3-yl) core, such as 2-((4-Ethylphenoxy)methyl)-N-((6-chloropyridin-3-yl)carbamothioyl)benzamide, has been reported. nih.gov While this specific study focused on antimicrobial and antioxidant activities, the broader class of thiourea derivatives has been recognized for its potential in developing agents against various viral pathogens, including HIV. mdpi.comnih.gov

Anti-inflammatory Drug Candidates for Chronic Inflammatory Diseases

Thiourea derivatives are recognized for their anti-inflammatory potential, and modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) with a thiourea moiety is a strategy being explored to develop new therapeutic agents. mdpi.comnih.gov This approach aims to create molecules with enhanced anti-inflammatory effects and potentially improved safety profiles. nih.gov

The mechanism of anti-inflammatory action for many thiourea derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov For example, studies on thiourea derivatives of naproxen (B1676952) have shown that these compounds can significantly reduce paw edema in animal models of acute inflammation. nih.govbg.ac.rs

Interestingly, the anti-inflammatory activity of some thiourea hybrids has been linked to the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. mdpi.com By inhibiting PI3K activation, these compounds can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in chronic inflammatory diseases where the PI3K pathway is often dysregulated. mdpi.com While direct studies on the anti-inflammatory effects of this compound are limited, the established role of the thiourea scaffold and its connection to pathways like PI3K provide a strong rationale for its investigation as a potential anti-inflammatory drug candidate.

Oncology and Cancer Research through Kinase Inhibition (e.g., PI3K)

The pyridine (B92270) ring is a common feature in many kinase inhibitors, and its incorporation into the thiourea scaffold has led to the exploration of these compounds as potential anticancer agents. mdpi.comnih.gov A key target in cancer therapy is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in various human cancers and plays a crucial role in tumor cell growth, proliferation, and survival. mdpi.com

Urea-thiourea hybrids have been shown to possess anti-inflammatory properties by inhibiting PI3K activation, a mechanism that is also highly relevant in oncology. mdpi.com The inhibition of PI3K can suppress the production of pro-inflammatory cytokines, which are often implicated in creating a tumor microenvironment that promotes cancer progression. mdpi.com The ability of the thiourea scaffold to modulate PI3K activity makes this compound and its analogues compounds of interest for cancer research.

Structure-activity relationship (SAR) studies of various pyridine-containing kinase inhibitors have provided insights into the molecular features required for potent inhibition. mdpi.comnih.gov For example, studies on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the checkpoint kinase Wee1 have detailed how different substituents on the pyridine and phenyl rings affect inhibitory potency and selectivity. nih.gov This body of research provides a foundation for the rational design of this compound analogues as specific kinase inhibitors for cancer therapy.

Metabolic Disorder Therapies, including Diabetes

A significant area of research for thiourea derivatives is in the management of metabolic disorders, particularly type 2 diabetes. bohrium.comdergipark.org.tr One of the primary therapeutic strategies for managing hyperglycemia in diabetic patients is to control post-meal blood glucose spikes by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase and α-glucosidase. researchgate.netdergipark.org.tr

Several studies have demonstrated the potential of thiourea derivatives as effective inhibitors of these enzymes. dergipark.org.trresearchgate.netdergipark.org.trnih.gov For instance, a series of novel thiourea derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, with some compounds showing significant efficacy. dergipark.org.trresearchgate.netdergipark.org.tr

Notably, research on thiourea derivatives based on 3-aminopyridin-2(1H)-ones has yielded compounds with potent α-glucosidase inhibitory activity. nih.gov In one study, a 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea derivative exhibited higher inhibitory activity against α-glucosidase than the standard drug acarbose. nih.gov Another compound from the same series, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose. nih.gov These findings highlight the potential of the pyridinyl-thiourea scaffold, to which this compound belongs, in the development of new oral anti-diabetic agents.

The following table summarizes the α-glucosidase inhibitory activity of selected pyridinyl-thiourea derivatives compared to the standard drug, Acarbose.

| Compound | Structure | α-Glucosidase Inhibition (%) at 15 mM | IC50 (mM) |

| Acarbose (Standard) | - | 46.1% | 11.96 |

| Derivative 9a | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 56.6% | 9.77 |

| Derivative 9c | 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 41.2% | 12.94 |

Data sourced from a study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones. nih.gov

Role as a Chemical Probe in Biological Systems and Target Validation

Given the diverse biological activities of the this compound scaffold, it holds potential for development into chemical probes. For a molecule to be considered a useful chemical probe, it should ideally exhibit high potency and selectivity for its target. nih.gov The process of developing a chemical probe often involves iterative cycles of design, synthesis, and biological testing to optimize these properties.

The pyridine moiety is a component of ligands that have been successfully developed into labeled chemical probes for studying biological systems like the endocannabinoid system. semanticscholar.org This demonstrates the utility of the pyridine scaffold in creating sophisticated tools for chemical biology. An analogue of this compound, if optimized for potency and selectivity against a particular target, such as a specific kinase or enzyme, could be functionalized to create a probe. Such a probe could be used to verify target engagement in cells, map the distribution of the target protein, or identify new biological pathways associated with the target, thereby accelerating the drug discovery process. nih.govsemanticscholar.org

Future Research Directions and Emerging Paradigms in 6 Chloropyridin 3 Yl Thiourea Research

Exploration of Novel Biological Targets and Polypharmacology

Future investigations will likely move beyond established activities to identify novel biological targets for (6-Chloropyridin-3-yl)thiourea derivatives. The inherent ability of the thiourea (B124793) group, with its hydrogen bond donor and acceptor sites, to interact with various biological macromolecules suggests a rich, yet largely untapped, polypharmacological potential. mdpi.commdpi.com This involves a single compound interacting with multiple targets, which can lead to enhanced efficacy or new therapeutic applications.

Research strategies are expected to focus on:

Target Deconvolution: Employing chemoproteomics and thermal shift assays to identify the direct binding partners of this compound within the cellular environment.

Kinase Profiling: Given that many kinase inhibitors feature similar heterocyclic structures, screening this compound derivatives against a broad panel of kinases could reveal novel anti-cancer or anti-inflammatory targets.

Enzyme Inhibition Assays: Expanding screening to other enzyme classes, such as proteases, phosphatases, and metabolic enzymes, is crucial. For instance, novel urea (B33335) and thiourea derivatives have shown interaction with targets like poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL), suggesting potential pathways for exploration. elsevierpure.com

The concept of polypharmacology is particularly relevant in complex diseases like cancer, where targeting a single pathway is often insufficient. A molecule like this compound that can modulate multiple nodes in a disease network could offer a significant therapeutic advantage.

| Target Class | Potential Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Oncology, Inflammation | Structural similarities to known kinase inhibitors; pyridine (B92270) and urea/thiourea motifs are common in this class. |

| DNA Repair Enzymes (e.g., PARP1) | Oncology | Other novel thiourea derivatives have shown activity against these targets. elsevierpure.com |

| Apoptosis Regulators (e.g., Bcl-xL) | Oncology | Modulation of apoptosis is a key anticancer strategy; related compounds have shown promise. elsevierpure.com |

| Bacterial Enzymes (e.g., InhA) | Infectious Diseases | Thiourea derivatives have been investigated as inhibitors of enzymes crucial for bacterial survival. mdpi.com |

Development of Advanced and Sustainable Synthetic Methodologies

While classical methods for synthesizing thioureas are well-established, future efforts will concentrate on developing more advanced and sustainable synthetic routes. adelaide.edu.au The focus will be on improving efficiency, reducing waste, and enhancing molecular diversity.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where (6-Chloropyridin-3-yl)amine, an isothiocyanate precursor, and other building blocks can be combined to rapidly generate a library of diverse derivatives. A copper(I)-catalyzed three-component reaction for isothioureas has demonstrated the potential of this approach. nih.gov

Flow Chemistry: Utilizing microreactor technology for the continuous and scalable synthesis of this compound. This offers precise control over reaction parameters, improved safety, and higher yields.

Catalytic Approaches: Exploring novel catalysts to facilitate thiourea formation under milder conditions. This includes the use of biocompatible sources and green catalysts, such as deep eutectic solvents, which can also serve as the reaction medium. rsc.org

Late-Stage Functionalization: Developing methods to modify the this compound scaffold after its initial synthesis. This allows for the rapid exploration of structure-activity relationships without needing to re-synthesize the entire molecule from scratch.

These advanced methodologies will not only accelerate the discovery of new drug candidates but also align with the principles of green chemistry.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery pipeline for compounds like this compound. nih.govjsr.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel structures with enhanced activity and specificity. mdpi.com

Future applications of AI/ML in this context will include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models powered by ML to predict the biological activity of virtual this compound derivatives, prioritizing the most promising candidates for synthesis. nih.gov

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. nih.gov

Target Identification: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which this compound derivatives may be effective. nih.govmdpi.com

Reaction Prediction: ML models can help chemists design more efficient synthetic routes by predicting reaction outcomes and optimizing conditions, thus accelerating the synthesis of new derivatives. scitechdaily.com

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery, moving more rapidly from concept to clinical candidate. nih.gov

Investigation of Synergistic Effects with Existing Therapies and Combination Strategies

A significant area of future research will be the investigation of this compound in combination with existing therapeutic agents. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatments, reduce required doses, and overcome drug resistance.

Potential combination strategies to explore include:

Anticancer Combinations: If derivatives show anticancer activity, they could be combined with standard chemotherapeutics, targeted therapies, or immunotherapies. For example, a compound that inhibits a DNA repair enzyme could sensitize cancer cells to DNA-damaging agents.

Antimicrobial Synergy: In the face of rising antimicrobial resistance, combining this compound derivatives with existing antibiotics could restore efficacy against resistant strains or prevent the emergence of resistance.

Anti-inflammatory Adjuvants: Pairing these compounds with standard anti-inflammatory drugs could allow for lower doses of each, potentially reducing side effects while maintaining or improving therapeutic outcomes.

Systematic screening of this compound derivatives in combination with a panel of approved drugs will be a critical first step in identifying promising synergistic pairs for further preclinical development.

| Therapeutic Area | Potential Combination Agent | Hypothesized Mechanism of Synergy |

|---|---|---|

| Oncology | Cisplatin (Chemotherapy) | Inhibition of DNA repair pathways, enhancing the cytotoxic effect of cisplatin. |

| Oncology | PARP Inhibitors | Dual targeting of complementary cancer signaling or survival pathways. |

| Infectious Disease | Beta-lactam Antibiotics | Overcoming bacterial resistance mechanisms or weakening the bacterial cell wall. |

| Inflammation | NSAIDs (e.g., Ibuprofen) | Targeting different inflammatory pathways (e.g., cytokine signaling and prostaglandin (B15479496) synthesis) for a broader effect. |

Assessment of Environmental Impact and Green Synthesis Scale-Up Considerations

As any promising derivative of this compound moves closer to potential commercialization, a thorough assessment of its environmental impact becomes imperative. The principles of green chemistry must be integrated from the earliest stages of development through to large-scale production. nih.gov

Future research must address:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA for the synthesis of lead candidates to quantify the environmental footprint, including energy consumption, solvent use, and waste generation.